molecular formula C10H10O2 B1313701 8-Methylchroman-4-one CAS No. 49660-56-2

8-Methylchroman-4-one

Cat. No.: B1313701
CAS No.: 49660-56-2
M. Wt: 162.18 g/mol
InChI Key: YRHXFIRIHICKTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Methylchroman-4-one is a heterocyclic compound that belongs to the class of chromanones It is characterized by a benzene ring fused to a dihydropyran ring, with a methyl group attached at the eighth position

Biochemical Analysis

Biochemical Properties

8-Methylchroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft. This inhibition can lead to increased levels of acetylcholine, thereby enhancing cholinergic signaling. Additionally, this compound interacts with tumor necrosis factor-alpha (TNF-α) inhibitors, which are involved in inflammatory responses .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in oxidative stress responses, thereby enhancing the cell’s ability to counteract oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in the production of reactive oxygen species and other metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, this compound binds to the active site of acetylcholinesterase, preventing the enzyme from hydrolyzing acetylcholine. This binding interaction is crucial for its inhibitory effect on acetylcholinesterase activity. Additionally, this compound can activate antioxidant response elements, leading to the upregulation of genes involved in antioxidant defense .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Prolonged exposure to light and heat can lead to the breakdown of the compound, resulting in reduced efficacy. Long-term studies have also indicated that this compound can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and reducing oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and reducing inflammation. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of the compound in the liver and kidneys, leading to cellular damage and impaired organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the modulation of oxidative stress responses. This compound can enhance the activity of antioxidant enzymes such as superoxide dismutase and catalase, leading to increased detoxification of reactive oxygen species. Additionally, this compound can influence the levels of metabolites involved in energy production, such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH) .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and facilitated transport mechanisms. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation. Studies have shown that this compound tends to accumulate in the cytoplasm and mitochondria, where it exerts its biochemical effects .

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. This compound is primarily localized in the cytoplasm and mitochondria, where it interacts with various biomolecules involved in oxidative stress responses and energy metabolism. The subcellular localization of this compound is facilitated by targeting signals and post-translational modifications that direct it to specific compartments within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methylchroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For this compound, the reaction involves the use of 2-hydroxyacetophenone and ethyl acetoacetate under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions: 8-Methylchroman-4-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding chromones.

    Reduction: Reduction reactions can convert it to chroman derivatives.

    Substitution: Electrophilic substitution reactions can occur at the benzene ring.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

8-Methylchroman-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl group at the eighth position.

    Chromone: Contains a double bond between C2 and C3, unlike chromanones.

    Flavanone: Similar structure but with a different substitution pattern on the benzene ring.

Uniqueness: 8-Methylchroman-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromanones and chromones. Its methyl group at the eighth position enhances its lipophilicity and potentially its bioavailability .

Properties

IUPAC Name

8-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRHXFIRIHICKTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60457172
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49660-56-2
Record name 8-methylchroman-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60457172
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-methyl-3,4-dihydro-2H-1-benzopyran-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Methylchroman-4-one
Reactant of Route 2
Reactant of Route 2
8-Methylchroman-4-one
Reactant of Route 3
8-Methylchroman-4-one
Reactant of Route 4
Reactant of Route 4
8-Methylchroman-4-one
Reactant of Route 5
Reactant of Route 5
8-Methylchroman-4-one
Reactant of Route 6
Reactant of Route 6
8-Methylchroman-4-one
Customer
Q & A

Q1: What are the key structural features of the 8-methylchroman-4-ones identified in Polygonatum verticillatum and what is their potential biological activity?

A1: Two 8-methylchroman-4-one derivatives were isolated from the rhizomes of Polygonatum verticillatum: 5,7-dihydroxy-3-(2-hydroxy-4-methoxybenzyl)-8-methylchroman-4-one and 5,7-dihydroxy-3-(4-methoxybenzyl)-8-methylchroman-4-one []. These compounds share a core chroman-4-one structure with variations in the substituents at the 3-position. The presence of hydroxyl groups and a methoxybenzyl group are notable structural features.

Q2: How were the this compound derivatives from Polygonatum verticillatum quantified?

A2: A validated ultrahigh-performance liquid chromatography diode array detector quadrupole time-of-flight (UHPLC-DAD/QTOF) method was developed for the identification and quantification of this compound derivatives in Polygonatum verticillatum extracts and fractions []. This method offered high sensitivity and accuracy for determining the concentration of these compounds in plant material.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.